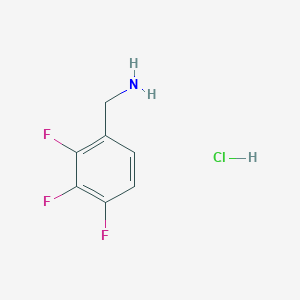![molecular formula C11H15N3O B3017419 N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide CAS No. 2305470-07-7](/img/structure/B3017419.png)
N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.261 g/mol. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a methylpyrazol ring, and a prop-2-enamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring, followed by the introduction of the cyclopropylmethyl group and the prop-2-enamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability.
Analyse Chemischer Reaktionen
N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Wissenschaftliche Forschungsanwendungen
N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide can be compared with other similar compounds, such as:
- N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]acetamide
- N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]but-2-enamide These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[2-(cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-3-10(15)13-11-8(2)6-12-14(11)7-9-4-5-9/h3,6,9H,1,4-5,7H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBGOOMQVOAOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2CC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
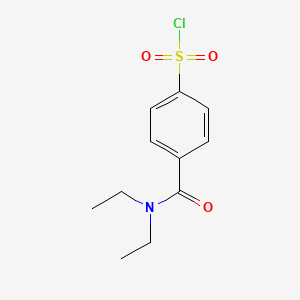
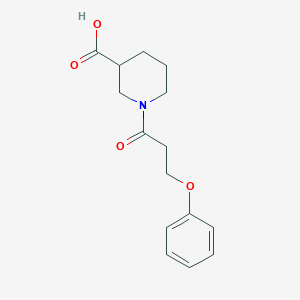
![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)
![4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3017339.png)
![3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3017341.png)
![4-Chloro-2-(1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B3017342.png)
![3-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3017348.png)
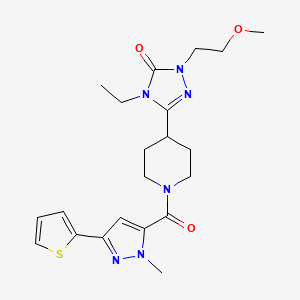
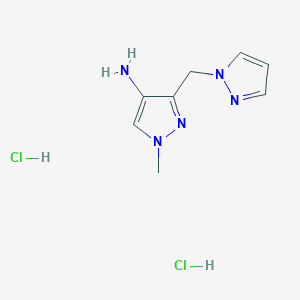
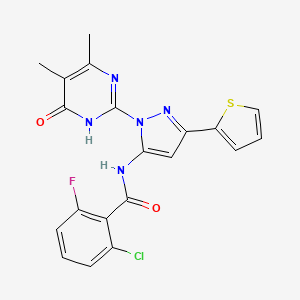

![8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B3017355.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3017356.png)
